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Compound of Interest

Compound Name:
N-(4-Methoxy-2-

nitrophenyl)acetamide

Cat. No.: B140486 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the characterization techniques for N-(4-
Methoxy-2-nitrophenyl)acetamide, a key intermediate in organic synthesis. The following

sections detail the experimental data and protocols for the synthesis and analysis of this

compound, alongside a comparison with structurally similar alternatives.

Synthesis and Structural Analysis
N-(4-Methoxy-2-nitrophenyl)acetamide can be synthesized via the acetylation of 4-methoxy-

2-nitroaniline. This process yields a crystalline solid product whose structure has been

extensively studied using single-crystal X-ray diffraction.

Synthesis Protocol
The synthesis of N-(4-Methoxy-2-nitrophenyl)acetamide is achieved through the reaction of

4-methoxy-2-nitroaniline with acetic anhydride in glacial acetic acid. The mixture is stirred for

18 hours at room temperature, followed by vacuum drying. The resulting residue is then

purified by recrystallization from an aqueous solution to yield yellow lath-shaped single crystals.
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Single-crystal X-ray diffraction provides a detailed insight into the three-dimensional structure of

N-(4-Methoxy-2-nitrophenyl)acetamide. The analysis reveals a non-planar molecular

geometry.[1]

Table 1: Key Crystallographic Data for N-(4-Methoxy-2-nitrophenyl)acetamide[1]

Parameter Value

Chemical Formula C₉H₁₀N₂O₄

Molecular Weight 210.19 g/mol

Crystal System Monoclinic

Space Group P2₁/n

a (Å) 14.8713(7)

b (Å) 3.9563(2)

c (Å) 17.2057(9)

β (°) 114.051(3)

Volume (Å³) 924.42(8)

Z 4

Temperature (K) 90

The molecule exhibits significant deviation from planarity, which can be described by the

torsion angles of its substituents relative to the central phenyl ring. The methoxy group is nearly

coplanar, while the nitro and acetamido groups are considerably twisted out of the plane.[1] An

intramolecular N—H⋯O hydrogen bond is observed between the amide hydrogen and an

oxygen atom of the nitro group.[1]

Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the identity and purity of N-(4-Methoxy-
2-nitrophenyl)acetamide. This section details the available mass spectrometry and infrared

spectroscopy data. As of the latest literature search, detailed experimental ¹H and ¹³C NMR
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data with assignments for this specific compound are not readily available. Therefore, predicted

NMR data from reputable chemical databases will be used for a comprehensive analysis, and

this will be clearly indicated.

Mass Spectrometry
Mass spectrometry confirms the molecular weight of the compound. The electron ionization

mass spectrum shows a molecular ion peak corresponding to the expected molecular weight.

Table 2: Mass Spectrometry Data for N-(4-Methoxy-2-nitrophenyl)acetamide

m/z Interpretation

210 [M]⁺ (Molecular Ion)

Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.

Table 3: Key IR Absorption Bands for N-(4-Methoxy-2-nitrophenyl)acetamide

Wavenumber (cm⁻¹) Assignment

~3300-3500 N-H Stretch (Amide)

~1660-1700 C=O Stretch (Amide I)

~1500-1550 N-O Asymmetric Stretch (Nitro)

~1300-1360 N-O Symmetric Stretch (Nitro)

~1200-1280 C-O Stretch (Aryl Ether)

Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: The following NMR data is predicted and should be confirmed with experimental results.

Table 4: Predicted ¹H NMR Chemical Shifts for N-(4-Methoxy-2-nitrophenyl)acetamide

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b140486?utm_src=pdf-body
https://www.benchchem.com/product/b140486?utm_src=pdf-body
https://www.benchchem.com/product/b140486?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b140486?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (ppm) Multiplicity Assignment

~8.0 d H-3

~7.6 dd H-5

~7.1 d H-6

~3.9 s -OCH₃

~2.2 s -C(O)CH₃

~9.5 s (broad) -NH

Table 5: Predicted ¹³C NMR Chemical Shifts for N-(4-Methoxy-2-nitrophenyl)acetamide

Chemical Shift (ppm) Assignment

~169 C=O (Amide)

~155 C-4 (C-O)

~140 C-2 (C-NO₂)

~132 C-1 (C-N)

~125 C-6

~118 C-5

~105 C-3

~56 -OCH₃

~25 -C(O)CH₃

Comparison with Alternative Compounds
A comparative analysis of N-(4-Methoxy-2-nitrophenyl)acetamide with its ethoxy and hydroxy

analogues highlights the influence of the para-substituent on the molecular structure.

Table 6: Comparison of Torsion Angles for N-(4-Alkoxy/Hydroxy-2-nitrophenyl)acetamides
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Compound
Methoxy
Torsion Angle
(C-C-O-C) (°)

Nitro Torsion
Angle (O-N-C-
C) (°)

Acetamido
Torsion Angle
(C-N-C-C) (°)

Reference

N-(4-Methoxy-2-

nitrophenyl)aceta

mide

6.1(5) -12.8(5) 25.4(5) [1]

N-(4-Ethoxy-2-

nitrophenyl)aceta

mide

0.56(12) -14.94(13) 18.23(15) [1]

N-(4-Hydroxy-2-

nitrophenyl)aceta

mide

- -0.79(19) 3.1(2) [1]

The data indicates that N-(4-Hydroxy-2-nitrophenyl)acetamide is considerably more planar than

its methoxy and ethoxy counterparts. This is likely due to the involvement of the hydroxyl group

in intermolecular hydrogen bonding, which influences the overall crystal packing and molecular

conformation.[1]

Experimental Workflows and Logical Relationships
The characterization of N-(4-Methoxy-2-nitrophenyl)acetamide follows a logical workflow,

from synthesis to comprehensive analysis.
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Experimental workflow for N-(4-Methoxy-2-nitrophenyl)acetamide.

This diagram illustrates the progression from the initial synthesis and purification steps to the

various analytical techniques employed for a thorough characterization of the compound. The

data obtained from these techniques are then used for structural elucidation, identity

confirmation, and comparative analysis.

The logical relationship between the molecular structure and its planarity as influenced by the

para-substituent can be visualized as follows:
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Influence of para-substituent on molecular planarity.

This diagram highlights that the nature of the para-substituent, particularly its ability to

participate in intermolecular hydrogen bonding (as seen with the -OH group), has a direct

impact on the overall planarity of the molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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